molecular formula C8H11NO6S2 B14496212 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid CAS No. 63240-31-3

2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid

Cat. No.: B14496212
CAS No.: 63240-31-3
M. Wt: 281.3 g/mol
InChI Key: OPFUDYUTYZCCKW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is an organic compound with a complex structure that includes both amino and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of an aromatic amine. One common method is the reaction of 2-amino-5-methylbenzenesulfonic acid with ethylene oxide under controlled conditions to introduce the hydroxyethanesulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, nitric acid for oxidation, and reducing agents like hydrogen or metal hydrides for reduction. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups can participate in hydrogen bonding and ionic interactions, while the amino group can form covalent bonds with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-hydroxyethanesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both hydroxyethanesulfonyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.

Properties

CAS No.

63240-31-3

Molecular Formula

C8H11NO6S2

Molecular Weight

281.3 g/mol

IUPAC Name

2-amino-5-(2-hydroxyethylsulfonyl)benzenesulfonic acid

InChI

InChI=1S/C8H11NO6S2/c9-7-2-1-6(16(11,12)4-3-10)5-8(7)17(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15)

InChI Key

OPFUDYUTYZCCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCO)S(=O)(=O)O)N

Origin of Product

United States

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